molecular formula C18H23NO4S B2483337 3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE CAS No. 1448133-76-3

3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2483337
CAS No.: 1448133-76-3
M. Wt: 349.45
InChI Key: SWGNWESKLIEOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with ethoxy and methoxy groups, as well as a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy and methoxy groups are introduced through etherification reactions, while the thiophene ring is incorporated via a coupling reaction. Common reagents used in these steps include ethyl iodide, sodium methoxide, and thiophene-3-boronic acid. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the coupling reactions. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diethoxy-N-(2-methoxyethyl)benzamide
  • Thiophene-based analogs
  • Indole derivatives

Uniqueness

3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-diethoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-4-22-15-7-6-13(10-16(15)23-5-2)18(20)19-11-17(21-3)14-8-9-24-12-14/h6-10,12,17H,4-5,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGNWESKLIEOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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